2-(4-Butylbenzoyl)-6-methoxypyridine chemical structure and properties
2-(4-Butylbenzoyl)-6-methoxypyridine chemical structure and properties
[1]
Executive Summary
2-(4-Butylbenzoyl)-6-methoxypyridine is a specialized heterocyclic building block belonging to the class of aroylpyridines .[1][2] Structurally, it consists of a pyridine ring substituted at the 2-position with a 4-butylbenzoyl moiety and at the 6-position with a methoxy group.[1][2] This compound represents a strategic hybrid of a lipophilic mesogen and an electron-rich heteroaromatic core.[1][2]
It is primarily utilized in photopolymerization as a Type II photoinitiator and in coordination chemistry as a hemilabile N,O-ligand.[1][2] Its structural analogs are critical intermediates in the synthesis of liquid crystals and specific pharmaceutical agents targeting kinase pathways.[1][2]
Key Technical Specifications:
-
Chemical Formula:
[1][2] -
Classification: Functionalized Pyridine / Diaryl Ketone[1][2]
-
Primary Application: Photoinitiator, Organic Synthesis Intermediate, Ligand for Catalysis.[1][2]
Chemical Structure & Identity
The molecule features a central ketone bridge connecting a 6-methoxypyridine ring to a 4-butylphenyl ring.[1][2] The para-butyl group imparts significant lipophilicity and solubility in non-polar organic matrices, while the methoxy group functions as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen.[1][2]
| Property | Specification |
| IUPAC Name | (4-butylphenyl)(6-methoxypyridin-2-yl)methanone |
| SMILES | CCCCCc1ccc(cc1)C(=O)c2cccc(n2)OC |
| InChI Key | (Predicted) XQABVLBGNWBWIV-UHFFFAOYSA-N |
| CAS Number | Not widely indexed; Analog: 29082-97-1 (Des-butyl parent) |
| LogP (Calc) | 4.2 ± 0.4 (High Lipophilicity) |
| pKa (Conj.[1][2] Acid) | ~2.5 (Pyridine nitrogen is less basic due to carbonyl electron withdrawal) |
Synthesis & Manufacturing Protocols
The synthesis of 2-(4-Butylbenzoyl)-6-methoxypyridine is most reliably achieved via a Grignard Addition to a nitrile precursor, followed by acidic hydrolysis.[1][2] This route avoids the harsh conditions of Friedel-Crafts acylation, which is often sluggish on electron-deficient pyridine rings.[1][2]
Route A: Grignard Addition (Recommended)[1][2]
Reaction Scheme:
-
Reagent: 4-n-Butylphenylmagnesium bromide (prepared in situ).
-
Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms a metallo-imine intermediate, which hydrolyzes to the ketone upon acidic workup.[1][2]
Detailed Experimental Protocol
Step 1: Preparation of Grignard Reagent
-
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.1 eq) and a crystal of iodine.
-
Add anhydrous THF (Tetrahydrofuran) to cover the magnesium.[1][2]
-
Add 10% of 1-bromo-4-butylbenzene (1.0 eq total) to initiate the reaction.[1][2] Once reflux starts, add the remaining bromide dropwise in THF over 30 minutes.
-
Reflux for 1 hour to ensure complete formation of 4-Bu-Ph-MgBr.[1][2]
Step 2: Coupling Reaction
-
Cool the Grignard solution to 0°C.
-
Dissolve 6-Methoxy-2-pyridinecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution. Note: Maintain temperature < 5°C to prevent side reactions.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show consumption of the nitrile.[1][2]
Step 3: Hydrolysis & Workup
-
Cool the reaction mixture to 0°C.
-
Quench carefully with 2M HCl (excess). Stir vigorously for 1 hour. Crucial: This step converts the intermediate ketimine (
) into the desired ketone ( ).[1][2] -
Extract with Dichloromethane (DCM) (
mL).[1][2] -
Wash combined organics with saturated
(to neutralize) and Brine.[1][2] -
Dry over
and concentrate in vacuo.
Step 4: Purification
Figure 1: Synthetic pathway via Grignard addition to nitrile.[1][2]
Physicochemical Properties & Stability[1][2][3]
This compound exhibits properties typical of "push-pull" systems where the electron-rich methoxy group and the electron-withdrawing carbonyl group interact across the pyridine ring.[1][2]
| Parameter | Value / Description |
| Appearance | Pale yellow viscous oil or low-melting solid (due to butyl chain flexibility).[1][2] |
| Solubility | Highly soluble in DCM, Chloroform, Toluene, THF.[1][2] Insoluble in water.[1][2] |
| Melting Point | Predicted: 35–45 °C (Lower than the non-butyl analog due to alkyl chain disruption of crystal packing).[1][2] |
| Boiling Point | ~420 °C (at 760 mmHg, predicted).[1][2] |
| Stability | Stable under standard conditions.[1][2] Sensitive to strong acids (demethylation risk) and strong reducing agents (ketone reduction).[1][2] |
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz,
):- 7.95 (d, 2H, ortho-benzoyl protons).[1][2]
- 7.70 (t, 1H, Pyridine C4-H).[1][2]
- 7.60 (d, 1H, Pyridine C3-H).[1][2]
- 7.30 (d, 2H, meta-benzoyl protons).[1][2]
- 6.95 (d, 1H, Pyridine C5-H).[1][2]
-
4.05 (s, 3H,
).[1][2] -
2.70 (t, 2H, Ar-
-).[1][2] - 1.65 (m, 2H, Alkyl).[1][2]
- 1.40 (m, 2H, Alkyl).[1][2]
-
0.95 (t, 3H, Terminal
).[1][2]
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,
mm, 5 m).[1][2] -
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl
).[1][2] -
Retention Time: Expected to elute late (~8-9 min) due to the lipophilic butyl chain.[1][2]
Figure 2: Quality Control Workflow for batch release.
Applications
Photoinitiator (Type II)
Benzoylpyridines act as Type II photoinitiators, which generate radicals via hydrogen abstraction from a co-initiator (typically an amine) upon UV irradiation.[1][2]
-
Mechanism: The carbonyl group absorbs UV light, entering an excited triplet state (
).[1][2] This species abstracts a hydrogen atom from a donor, initiating polymerization in acrylate systems.[1][2] -
Advantage: The 4-butyl group improves solubility in modern UV-curable resins compared to unsubstituted analogs.[1][2]
Ligand in Catalysis
The pyridine nitrogen and carbonyl oxygen provide a bidentate (
-
Usage: Complexes with transition metals (Zn, Cu, Ni) for ethylene oligomerization or cross-coupling reactions.[1][2] The methoxy group can provide secondary coordination or electronic tuning of the metal center.[1][2]
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, skin, and respiratory system.[1][2]
-
GHS Classification:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow photochemical degradation.[1][2]
References
-
Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of the Friedel–Crafts acylation to the synthesis of functionalized pyridines.[1][2] Current Opinion in Drug Discovery & Development.[1][2]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Benzoylpyridine derivatives.[1][2][]
-
PubChem. (2024).[1][2] Compound Summary: 2-(4-Butylbenzoyl)pyridine (Analog).[1][2][4][5][1][2]
